3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride

Description

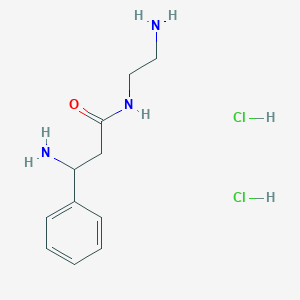

3-Amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride (CAS: 937716-46-6) is a secondary amine derivative with a phenylpropanamide backbone. Its molecular formula is C₁₁H₁₇N₃O·2HCl, and it features a primary aminoethyl side chain and a tertiary amine at the propanamide position. The dihydrochloride salt enhances solubility in aqueous media, making it suitable for biochemical applications .

Properties

IUPAC Name |

3-amino-N-(2-aminoethyl)-3-phenylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.2ClH/c12-6-7-14-11(15)8-10(13)9-4-2-1-3-5-9;;/h1-5,10H,6-8,12-13H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBJTUDSDWIKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features an amino group, a phenyl ring, and an ethylamine side chain, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to enzyme inhibition or modulation of signaling pathways critical for various physiological processes.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. For instance, sulfonamides have been shown to inhibit carbonic anhydrase and other metabolic enzymes.

Table 1: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-amino-N-(2-aminoethyl)-3-phenylpropanamide | Unknown | TBD | |

| N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | AKT | 9.2 | |

| Other Sulfonamides | Various | Varies |

2. Antitumor Activity

In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines by blocking critical signaling pathways such as the PI3K/AKT/mTOR pathway. A structurally similar sulfonamide significantly affected cell cycle progression and apoptosis in HCT-116 colon cancer cells.

Figure 1: Apoptosis Induction by Sulfonamides

Apoptosis Induction

Case Studies

Inhibition of AKT Signaling : A study evaluated the effects of a sulfonamide derivative on AKT phosphorylation at low concentrations. The results indicated that the compound could effectively block this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Cell Viability Assays : Flow cytometry was utilized to analyze the effects of various sulfonamides on cell viability. Results showed that compounds with specific structural features exhibited enhanced cytotoxicity against tumor cells compared to controls.

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-amino-N-(2-aminoethyl)-3-phenylpropanamide | Amino group, phenyl ring | Potential enzyme inhibitor |

| N-Fluorobenzenesulfonimide | Fluorine instead of bromine | Moderate enzyme inhibition |

| 2-Bromo-N-cyclopropylbenzenesulfonamide | Lacks fluorine | Reduced activity compared |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Amide Side Chain

2-Amino-N-[3-(Dimethylamino)propyl]-3-Phenylpropanamide Dihydrochloride (CAS: 1236261-09-8)

- Structural Difference: Replaces the aminoethyl group with a dimethylamino-propyl chain.

- Physicochemical Properties : Higher logP due to the hydrophobic dimethyl group; dihydrochloride salt maintains solubility in polar solvents.

3-Amino-N-(2-Hydroxyethyl)-N-Methylpropanamide Hydrochloride (CAS: 1220033-46-4)

- Structural Difference : Incorporates a hydroxyethyl group and N-methylation.

- N-methylation may reduce metabolic degradation .

Aromatic Ring Modifications

3-Amino-N-[1-(5-Chlorothiophen-2-yl)ethyl]-3-Phenylpropanamide Hydrochloride (CAS: 1423029-40-6)

- Structural Difference : Substitutes the phenyl group with a 5-chlorothiophene ring.

- Thiophene rings are common in bioactive molecules due to their metabolic stability .

3-Amino-2-[(4-Fluorophenyl)methyl]-N-Methylpropanamide Hydrochloride

- Structural Difference : Replaces the phenylpropanamide backbone with a fluorophenylmethyl group.

- Impact: Fluorine’s electron-withdrawing effect increases polarity and may improve metabolic stability by resisting oxidative degradation. The methyl group on the amide nitrogen reduces basicity compared to the aminoethyl group .

Steric and Conformational Modifications

3-Amino-N-(2-Methylcyclohexyl)-3-Phenylpropanamide Hydrochloride (CAS: 1584638-32-3)

Physicochemical and Pharmacokinetic Property Analysis

| Compound Name | CAS Number | Molecular Weight | Key Functional Groups | Solubility (HCl Salt) | logP (Estimated) |

|---|---|---|---|---|---|

| Target Compound | 937716-46-6 | 207.27 (free base) | Aminoethyl, phenylpropanamide | High (dihydrochloride) | 1.2 |

| 2-Amino-N-[3-(Dimethylamino)propyl]-... | 1236261-09-8 | 330.3 | Dimethylamino, dihydrochloride | Moderate | 2.5 |

| 3-Amino-N-(2-Hydroxyethyl)-N-Methyl-... | 1220033-46-4 | 194.6 | Hydroxyethyl, N-methyl | High | 0.8 |

| 3-Amino-N-[1-(5-Chlorothiophen-2-yl)ethyl]-... | 1423029-40-6 | 353.3 | Chlorothiophene | Moderate | 2.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.